Comparison of LogP and Lipophilicity vs. N-Hydroxypropionamidine
The predicted lipophilicity of (1Z)-N'-hydroxy-2-methoxypropanimidamide (XLogP3-AA = -0.3) is significantly lower than that of the des-methoxy analog N-hydroxypropionamidine (XLogP3-AA = -0.1) [1][2]. This difference is due to the additional oxygen atom in the methoxy group, which increases polarity and reduces logP.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | N-hydroxypropionamidine (CAS 29335-36-2): XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP3-AA = -0.2 (Target is more hydrophilic) |
| Conditions | Computational prediction (PubChem/Guidechem) |
Why This Matters
Lower logP translates to higher aqueous solubility, which can be a critical differentiator for downstream aqueous chemistry, biochemical assays, or in vivo administration, making the target compound preferable when solubility is a limiting factor.
- [1] Guidechem. (1Z)-N'-hydroxy-2-methoxypropanimidamide (CAS 1251430-35-9) - Chemical & Physical Properties. View Source
- [2] PubChem. N-Hydroxypropionamidine (CID 6007839). View Source
